Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate is a chemical compound known for its unique structure and properties It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-amino-3-(isoquinolin-4-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The isoquinoline ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the isoquinoline ring.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isoquinolin-4-yl)propanoate: A closely related compound with similar structural features.
Isoquinoline phenyl derivatives: Compounds with phenyl groups attached to the isoquinoline ring.
Isoquinoline triazole derivatives: Compounds with triazole groups attached to the isoquinoline ring.
Uniqueness
Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate stands out due to its specific amino and ester functional groups, which confer unique chemical reactivity and biological activity. Its stereochemistry (S-configuration) also plays a crucial role in its interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-isoquinolin-4-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12(14)6-10-8-15-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6,14H2,1H3/t12-/m0/s1 |
InChI Key |
SDYUKGFOLAGAQK-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CC2=CC=CC=C21)N |
Canonical SMILES |
COC(=O)C(CC1=CN=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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